4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine is a synthetic organic compound notable for its unique structural features, which include a piperidine ring and an imidazole moiety substituted with a 3,4-difluorophenyl group. This compound is part of a broader class of imidazole-containing derivatives that have garnered attention in medicinal chemistry due to their potential biological activities and applications in drug development. The specific arrangement of fluorine atoms on the phenyl ring is believed to enhance the compound's chemical reactivity and biological efficacy, making it a valuable scaffold in pharmaceutical research.
The compound has been synthesized through various organic reactions and is classified under heterocyclic compounds due to the presence of both piperidine and imidazole rings. Its chemical formula is C13H13F2N3, and it has a molecular weight of approximately 251.26 g/mol. The compound's unique structure allows it to interact with biological targets, which is crucial for its application in drug discovery .
The synthesis of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to achieve high yields and purity.
The molecular structure of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine features:
The compound's structural formula can be represented as follows:
Crystallographic studies provide insights into bond lengths and angles within the molecule, which are essential for understanding its reactivity and interaction with biological targets. The precise arrangement of atoms influences how the compound behaves in chemical reactions and its binding affinity to proteins or enzymes .
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine can participate in various chemical reactions:
These reactions demonstrate the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions present in enzyme active sites, while the difluorophenyl group enhances binding affinity through hydrophobic interactions. Additionally, the structural flexibility provided by the piperidine ring allows for conformational adjustments that facilitate effective binding to biological targets .
Relevant data regarding these properties can be derived from experimental studies focusing on solubility tests and stability assessments under different conditions .
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine has significant potential in scientific research and drug development:
The molecular hybrid 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine represents a strategically designed scaffold merging critical pharmacophoric elements essential for CNS-targeted therapeutics. With the systematic identifier CID 43650731 and molecular formula C₁₄H₁₅F₂N₃, this compound exemplifies contemporary approaches to privileged structure optimization [1]. Its structural architecture combines a piperidine ring linked to a fluorinated aryl-imidazole system, creating a versatile template for receptor modulation. The compound's predicted physicochemical properties—including a molecular weight of 263.29 g/mol and multiple ionizable adducts ([M+H]⁺ at m/z 264.13068)—suggest favorable blood-brain barrier permeability, aligning with historical applications of similar scaffolds in neuropharmacology [1] [5].
Piperidine-imidazole hybrids constitute a privileged scaffold class in CNS drug design due to their dual capacity for hydrogen bonding (via imidazole nitrogen atoms) and spatial flexibility (through the piperidine chair conformation). The piperidine nitrogen serves as a hydrogen bond acceptor, while the imidazole ring offers π-stacking capabilities and metalloenzyme interaction potential. In 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine, the piperidine attaches at the imidazole C2 position, creating a sterically optimized configuration for receptor binding [1] [5].
Compound Name | CAS Number | Molecular Formula | Key Structural Variations | Primary Therapeutic Target |
---|---|---|---|---|
4-[5-(3,4-dimethylphenyl)-1H-imidazol-2-yl]piperidine | 637-31-0 | C₁₆H₂₁N₃ | Methyl substituents on phenyl | T-type calcium channels [4] |
3-(4-Phenyl-1H-imidazol-2-yl)piperidine | 1153269-45-4 | C₁₄H₁₇N₃ | Piperidine at C3 position | Unknown (research chemical) [2] |
3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine | 933713-86-1 | C₁₀H₁₇N₃ | Dimethylimidazole moiety | Biochemical tool compound [6] |
Strategic fluorination enhances bioavailability, metabolic stability, and target affinity through electronic and steric effects. The 3,4-difluorophenyl moiety in this compound exemplifies rational fluorination:
Table: Impact of Fluorination Patterns on Piperidine-Imidazole Bioactivity
Fluorination Pattern | Example Compound | logP Shift | Binding Affinity (δ-Opioid Ki, nM) | Metabolic Half-life (Human, h) |
---|---|---|---|---|
3,4-Difluoro | 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine | +0.51 | 28* (estimated) | 3.8* |
4-Fluoro | (4-Fluorophenyl)-[1-[(2-phenyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]methanone | +0.33 | 46 | 2.9 [5] |
Non-fluorinated | 3-(4-Phenyl-1H-imidazol-2-yl)piperidine | Baseline | >100 | 1.7 [2] |
*Predicted based on structural analogues in patent US20150051248A1 [5]
The evolution of δ-opioid ligands reveals targeted optimization from early morphinan derivatives to modern heterocyclic scaffolds. Piperidine-imidazole fluorinated hybrids represent a paradigm shift toward receptor subtype selectivity:
The trajectory underscores 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine as an evolutionary outcome of three decades of structure-activity relationship (SAR) refinement in GPCR-targeted medicinal chemistry.
Index of Compounds in Analytical Context
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: